2-Ethoxy-3-(ethylsulfanyl)prop-1-ene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
114232-61-0 |
|---|---|
Molecular Formula |
C7H14OS |
Molecular Weight |
146.25 g/mol |
IUPAC Name |
2-ethoxy-3-ethylsulfanylprop-1-ene |
InChI |
InChI=1S/C7H14OS/c1-4-8-7(3)6-9-5-2/h3-6H2,1-2H3 |
InChI Key |
VTCOZEBARYNDFP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=C)CSCC |
Origin of Product |
United States |
Strategic Synthetic Methodologies for 2 Ethoxy 3 Ethylsulfanyl Prop 1 Ene and Its Derivatives
Retrosynthetic Disconnections of 2-Ethoxy-3-(ethylsulfanyl)prop-1-ene
A retrosynthetic analysis of this compound suggests several plausible disconnections. The primary disconnections involve the carbon-heteroatom bonds, specifically the C-O bond of the enol ether and the C-S bond of the allylic sulfide.
Disconnection of the C-S bond: This leads to a 2-ethoxyallyl cation equivalent and an ethanethiolate anion. This suggests a forward synthesis involving the nucleophilic substitution of a suitable leaving group at the allylic position by an ethanethiolate.
Disconnection of the C-O bond: This disconnection points towards an α-sulfanyl propanal derivative and an ethoxy nucleophile or, more practically, a Wittig-type reaction involving a phosphonium (B103445) ylide derived from an ethoxymethyl group. rsc.org
Disconnection of the propene backbone: A more fundamental disconnection of the C2-C3 bond could lead to a two-carbon vinyl ether synthon and a one-carbon sulfanyl (B85325) synthon, though this is a less common synthetic strategy.
Based on the prevalence of allylic substitution and enol ether formation reactions in the literature, the most logical synthetic approach would involve the sequential introduction of the ethylsulfanyl and ethoxy moieties onto a three-carbon backbone.
Direct Synthetic Routes
A plausible forward synthesis would commence with a readily available three-carbon starting material, followed by the strategic introduction of the sulfur and oxygen functionalities.
The synthesis can be initiated from propargyl alcohol, a versatile and commercially available starting material. The triple bond in propargyl alcohol provides a handle for various transformations, while the hydroxyl group can be a site for modification or can be used to direct subsequent reactions. An alternative starting point could be acrolein or its derivatives, which already possess the propene backbone.
One potential strategy for the regioselective introduction of the ethoxy group at the C-2 position involves the conversion of propargyl alcohol to a suitable intermediate that favors the formation of the enol ether. For instance, the partial reduction of the alkyne to an allene, followed by a catalyzed addition of ethanol (B145695), could yield the desired 2-ethoxyprop-1-ene core.
Alternatively, a more direct approach could be the acid-catalyzed addition of ethanol to propargyl alcohol. However, this reaction would need to be carefully controlled to avoid side reactions and ensure the desired regioselectivity. A more reliable method would be a mercury(II)-catalyzed hydration of the alkyne in the presence of ethanol, which is known to favor the formation of the corresponding ketal, which can then be converted to the enol ether.
A well-established method for the synthesis of vinyl ethers is the Wittig reaction or its Horner-Wadsworth-Emmons variant. rsc.orgpsu.edu In this context, a plausible route would involve the reaction of (ethoxymethyl)triphenylphosphonium chloride with a suitable carbonyl compound.
The introduction of the ethylsulfanyl group at the C-3 position can be achieved through a nucleophilic substitution reaction on an allylic substrate. organic-chemistry.orgpharmatutor.org A common precursor for such reactions is an allylic halide or an allylic alcohol that has been converted to a better leaving group, such as a tosylate or mesylate.
Starting from a 2-ethoxy-3-haloprop-1-ene intermediate, the reaction with sodium ethanethiolate would proceed via an SN2 mechanism to yield the target compound. stackexchange.com The choice of solvent and temperature would be critical to minimize potential elimination side reactions.
The following table outlines a hypothetical two-step synthesis starting from 2-ethoxy-3-chloroprop-1-ene.
| Step | Reactants | Reagents and Conditions | Product | Hypothetical Yield (%) |
| 1 | Propargyl alcohol | 1. NaH, THF, 0 °C 2. Ethyl chloroformate | Ethyl prop-2-ynoate | 85 |
| 2 | Ethyl prop-2-ynoate | 1. H2, Lindlar's catalyst 2. Ethanol, H+ | Ethyl 2-ethoxyacrylate | 70 |
| 3 | Ethyl 2-ethoxyacrylate | 1. LiAlH4, Et2O 2. SOCl2, Pyridine | 2-Ethoxy-3-chloroprop-1-ene | 65 |
| 4 | 2-Ethoxy-3-chloroprop-1-ene | Sodium ethanethiolate, DMF, 25 °C | This compound | 80 |
Note: The yields are hypothetical and based on analogous reactions reported in the literature.
The double bond in this compound does not exhibit E/Z isomerism due to the presence of two identical substituents (hydrogens) on one of the vinylic carbons. However, if the substituents on the double bond were different, stereoselectivity would become a crucial aspect of the synthesis.
For instance, in related systems, the stereochemical outcome of the Wittig reaction can be controlled by the choice of the ylide and the reaction conditions to favor either the (E)- or (Z)-isomer. rsc.orgpsu.edu Similarly, the stereochemistry of the allylic substitution can be influenced by the choice of catalyst and reaction conditions.
Optimization of Reaction Conditions for Enhanced Yield and Purity
The optimization of reaction conditions is paramount to maximize the yield and purity of the final product. Key parameters to consider include the choice of solvent, temperature, catalyst, and reaction time.
For the nucleophilic substitution step to introduce the ethylsulfanyl group, a polar aprotic solvent like DMF or DMSO would be suitable to dissolve the ionic nucleophile and promote the SN2 reaction. stackexchange.com The temperature should be kept moderate to prevent the competing E2 elimination reaction. The use of phase-transfer catalysts could also be explored to enhance the reaction rate.
In the formation of the enol ether, if a Wittig-type reaction is employed, the nature of the base used to generate the ylide and the solvent can significantly impact the stereoselectivity and yield. psu.edu For acid-catalyzed additions of ethanol to an alkyne, careful control of the acid concentration and temperature is necessary to prevent polymerization or other side reactions.
The following table presents potential optimization parameters for the proposed nucleophilic substitution reaction.
| Parameter | Variation | Expected Outcome |
| Solvent | THF, Acetonitrile, DMF | DMF is expected to give the highest yield due to its high polarity and aprotic nature. |
| Temperature | 0 °C, 25 °C, 50 °C | 25 °C is likely optimal; lower temperatures may be too slow, while higher temperatures could favor elimination. |
| Nucleophile | Sodium ethanethiolate, Ethanethiol with Et3N | The pre-formed thiolate is generally more nucleophilic and may lead to higher yields. |
| Reaction Time | 1h, 4h, 12h | Monitoring by TLC or GC-MS would be required to determine the optimal reaction time to ensure complete conversion without product degradation. |
By systematically varying these parameters, it is possible to develop a robust and efficient synthesis of this compound.
Synthesis of Analogs and Structurally Related Scaffolds
The synthesis of analogs and structurally related scaffolds of this compound, which incorporates both an enol ether and a thioether moiety, is crucial for exploring structure-activity relationships and developing new chemical entities with tailored properties. Key synthetic strategies primarily revolve around the formation of the core α,β-unsaturated system bearing both alkoxy and alkylthio substituents.
A prominent and effective method for constructing these scaffolds is the stereoselective aldol (B89426) condensation. This approach allows for the introduction of diverse substituents on the propenal backbone, leading to a wide array of analogs. The reaction of aryl or heteroaryl aldehydes with 2-alkoxy- or 2-alkylthioacetaldehydes in a two-phase system using an alkali catalyst has been shown to be a highly efficient and stereoselective route to (Z)-2-alkoxy- and (Z)-2-alkylthio-3-aryl(hetaryl)propenals. nih.govresearchgate.netarkat-usa.org This methodology offers good yields, typically ranging from 57% to 84%, and provides a straightforward way to vary the substituent at the C3 position of the propene chain. researchgate.netarkat-usa.org
The general scheme for this synthesis is depicted below:
Scheme 1: Synthesis of 2-Alkoxy- and 2-Alkylthio-3-aryl(hetaryl)propenal Analogs via Aldol Condensation
The precursor aldehydes, 2-alkoxy- and 2-alkylthioacetaldehydes, are key starting materials for this synthesis. A developed method for the synthesis of alkylthioethanals involves the hydrolysis of bis-1,1-alkoxy-2-alkylthioethanes in a two-phase water-organic solvent system, providing yields of 80-93%. researchgate.net
The versatility of this aldol condensation approach is demonstrated by the range of aromatic and heteroaromatic aldehydes that can be employed, leading to a diverse library of analogs with different electronic and steric properties at the C3 position.
Below is a data table summarizing the synthesis of various analogs using this methodology:
| Entry | Aryl/Hetaryl Aldehyde (R¹) | 2-Alkoxy/Alkylthioacetaldehyde | Product | Yield (%) | Reference |
| 1 | Benzaldehyde | 2-Ethoxyacetaldehyde | (Z)-2-Ethoxy-3-phenylpropenal | 78 | researchgate.net |
| 2 | 4-Chlorobenzaldehyde | 2-Ethoxyacetaldehyde | (Z)-3-(4-Chlorophenyl)-2-ethoxypropenal | 82 | researchgate.net |
| 3 | 2-Thiophenecarboxaldehyde | 2-Ethoxyacetaldehyde | (Z)-2-Ethoxy-3-(thiophen-2-yl)propenal | 75 | researchgate.net |
| 4 | Benzaldehyde | 2-(Butylthio)acetaldehyde | (Z)-2-(Butylthio)-3-phenylpropenal | 84 | researchgate.net |
| 5 | 4-Methoxybenzaldehyde | 2-(Butylthio)acetaldehyde | (Z)-2-(Butylthio)-3-(4-methoxyphenyl)propenal | 80 | researchgate.net |
Further structural diversity can be achieved by modifying the alkoxy and alkylthio groups. By utilizing different 2-alkoxy- and 2-alkylthioacetaldehydes, a wide range of O- and S-substituted analogs can be prepared, allowing for a systematic investigation of the impact of these groups on the compound's properties.
While the aldol condensation is a powerful tool, other synthetic strategies can also be envisioned for accessing different types of analogs. For instance, modifications to the propenal backbone, such as the introduction of alkyl groups at the C3 position, may require alternative synthetic routes. Ring-opening reactions of appropriately substituted cyclic precursors, such as 2-alkoxy-3,4-dihydropyrans with thiols or thiophenols, could offer another avenue for the synthesis of functionalized sulfide-containing scaffolds. cas.cn
Advanced Spectroscopic and Structural Elucidation of 2 Ethoxy 3 Ethylsulfanyl Prop 1 Ene
Vibrational Spectroscopic Investigations (FT-IR and Raman Spectroscopy)
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides critical insights into the functional groups and bonding arrangements within a molecule. For 2-Ethoxy-3-(ethylsulfanyl)prop-1-ene, the spectra would be characterized by vibrations corresponding to its alkene, ether, and thioether moieties.
In an FT-IR spectrum, the key absorptions would arise from the stretching and bending vibrations of C=C, C-O, C-S, and C-H bonds. The C=C stretching vibration of the prop-1-ene (B156429) group is expected to produce a moderate absorption band. The C-O-C asymmetric stretching of the ethoxy group would be a prominent feature, typically appearing as a strong band. The C-S stretching of the ethylsulfanyl group would be weaker and found in the fingerprint region.
Raman spectroscopy would complement the FT-IR data. The C=C double bond and the C-S single bond, being highly polarizable, are expected to produce strong signals in the Raman spectrum, which might be weak or moderate in the IR spectrum.
Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity (FT-IR) | Expected Intensity (Raman) |
|---|---|---|---|---|
| =C-H Stretch | Alkene | 3100-3000 | Medium | Medium |
| C-H Stretch | Alkane (CH₃, CH₂) | 2980-2850 | Strong | Strong |
| C=C Stretch | Alkene | 1650-1630 | Medium | Strong |
| C-H Bend | Alkane (CH₃, CH₂) | 1470-1370 | Medium | Medium |
| C-O-C Asymmetric Stretch | Ether | 1150-1085 | Strong | Weak |
| =C-H Bend (out-of-plane) | Alkene | 1000-800 | Strong | Weak |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and stereochemistry of organic molecules. A combination of one-dimensional (¹H and ¹³C) and two-dimensional techniques would provide an unambiguous structural assignment for this compound.
The proton NMR spectrum would show distinct signals for each unique hydrogen environment. The vinylic protons (=CH₂) would appear in the downfield region, showing characteristic geminal coupling. The protons of the methylene (B1212753) groups adjacent to the oxygen and sulfur atoms would be deshielded, while the methyl protons of the ethyl groups would appear most upfield.
Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton Assignment | Structure Fragment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|---|
| Ha, Hb | =CH₂ | 4.0 - 4.5 | Doublets (d) | 2H |
| Hc | -S-CH₂-C= | 3.2 - 3.4 | Singlet (s) | 2H |
| Hd | -O-CH₂-CH₃ | 3.6 - 3.9 | Quartet (q) | 2H |
| He | -S-CH₂-CH₃ | 2.5 - 2.8 | Quartet (q) | 2H |
| Hf | -O-CH₂-CH₃ | 1.2 - 1.4 | Triplet (t) | 3H |
The ¹³C NMR spectrum would display seven distinct signals, corresponding to each carbon atom in the molecule. The olefinic carbons would be found in the midfield region, with the carbon bearing the ethoxy group being significantly downfield. The carbons of the methylene groups attached to the heteroatoms (O and S) would also be deshielded.
Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Structure Fragment | Predicted Chemical Shift (δ, ppm) |
|---|---|---|
| C1 | =CH₂ | 85 - 95 |
| C2 | =C-O | 155 - 165 |
| C3 | -S-CH₂-C= | 30 - 40 |
| C4 | -O-CH₂-CH₃ | 65 - 75 |
| C5 | -O-CH₂-CH₃ | 14 - 18 |
| C6 | -S-CH₂-CH₃ | 25 - 35 |
2D NMR experiments are essential to confirm the assignments made from 1D spectra.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the protons of the ethoxy group (Hd and Hf) and the protons of the ethylsulfanyl group (He and Hg).
HSQC (Heteronuclear Single Quantum Coherence): This spectrum would directly link each proton to the carbon it is attached to. For example, it would show correlations between Ha/Hb and C1, Hc and C3, Hd and C4, and so on, confirming the assignments in the tables above.
Protons Ha/Hb (on C1) correlating to the quaternary carbon C2.
Protons Hc (on C3) correlating to the vinylic carbons C1 and C2.
Protons of the ethoxy group (Hd) correlating to the vinylic carbon C2.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
HRMS is used to determine the exact mass of a molecule with high accuracy, which allows for the unambiguous determination of its elemental composition.
The molecular formula for this compound is C₇H₁₄OS .
The theoretical monoisotopic mass can be calculated by summing the masses of the most abundant isotopes of each element:
Carbon (¹²C): 7 x 12.000000 = 84.000000 Da
Hydrogen (¹H): 14 x 1.007825 = 14.109550 Da
Oxygen (¹⁶O): 1 x 15.994915 = 15.994915 Da
Sulfur (³²S): 1 x 31.972071 = 31.972071 Da
Calculated Monoisotopic Mass: 146.076536 Da
An experimental HRMS measurement yielding a mass value very close to this calculated value (typically within 5 ppm) would serve as definitive confirmation of the molecular formula C₇H₁₄OS.
Single-Crystal X-ray Diffraction Analysis (if applicable) for Solid-State Structure
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. carleton.eduiastate.edu This technique is only applicable if this compound can be obtained as a high-quality single crystal. wikipedia.org
If such a crystal were analyzed, the experiment would provide a wealth of structural information, including:
Precise Atomic Coordinates: The exact position of every atom in the crystal lattice would be determined.
Bond Lengths and Angles: Highly accurate measurements of all bond lengths (e.g., C=C, C-O, C-S, C-C, C-H) and bond angles would be obtained, confirming the molecular geometry. northwestern.edu
Torsional Angles: The conformation of the molecule, particularly the rotation around the C-O, C-S, and C-C single bonds, would be defined.
Crystal Packing and Intermolecular Interactions: The analysis would reveal how the molecules are arranged in the unit cell and would identify any significant intermolecular forces, such as van der Waals interactions, that stabilize the crystal structure.
This technique provides the ultimate proof of molecular structure, complementing the connectivity information derived from NMR and mass spectrometry. wikipedia.orgnorthwestern.edu
Computational and Quantum Chemical Analysis of 2 Ethoxy 3 Ethylsulfanyl Prop 1 Ene
Molecular Geometry Optimization and Conformational Landscape Analysis
The first step in a computational study is typically the optimization of the molecular geometry to find the lowest energy structure. For a flexible molecule like 2-Ethoxy-3-(ethylsulfanyl)prop-1-ene, a thorough conformational analysis is essential to identify all stable conformers and their relative energies. chemistrysteps.com
The presence of several single bonds (C-C, C-O, C-S) allows for multiple rotational isomers (rotamers). Key dihedral angles, such as the C=C-C-S and C=C-O-C torsions, define the conformational landscape. Computational studies on similar molecules like vinyl ethers and vinyl sulfides have shown that planar conformations (s-cis and s-trans) are often the most stable due to favorable p,π-conjugation. tandfonline.com However, non-planar (gauche) conformers may also exist and can be populated at room temperature.
The geometry optimization process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure is a true minimum. The relative energies of the different conformers can then be used to calculate their population distribution at a given temperature using the Boltzmann distribution.
Below is a hypothetical data table representing the kind of results expected from a conformational analysis of this compound at the B3LYP/6-311+G(d,p) level of theory.
| Conformer | Dihedral Angle (C=C-C-S) | Dihedral Angle (C=C-O-C) | Relative Energy (kcal/mol) | Dipole Moment (Debye) |
| s-cis / s-trans | 0° | 180° | 0.00 | 1.5 |
| gauche / s-trans | 60° | 180° | 1.2 | 1.8 |
| s-cis / s-cis | 0° | 0° | 2.5 | 2.1 |
| gauche / s-cis | 60° | 0° | 3.0 | 2.4 |
Electronic Structure and Reactivity Descriptors
Once the most stable conformer is identified, its electronic structure and reactivity can be analyzed in detail. This involves examining the molecular orbitals, charge distribution, and intramolecular interactions.
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a smaller gap suggests higher reactivity.
For this compound, the HOMO is expected to be localized on the electron-rich π-system of the double bond and the lone pairs of the oxygen and sulfur atoms. The LUMO is likely to be an anti-bonding π* orbital of the double bond. The presence of both the ethoxy (electron-donating) and ethylsulfanyl groups will influence the energies of these orbitals.
A hypothetical table of FMO properties is shown below:
| Parameter | Value (eV) | Implication |
| HOMO Energy | -6.5 | Electron-donating ability |
| LUMO Energy | -0.5 | Electron-accepting ability |
| HOMO-LUMO Gap | 6.0 | Chemical reactivity and stability |
The distribution of electron density in a molecule is key to understanding its interactions with other molecules. A Molecular Electrostatic Potential (MEP) map provides a visual representation of the electrostatic potential on the electron density surface. researchgate.net
In the MEP map of this compound, negative potential (red and yellow regions) would be expected around the oxygen and sulfur atoms due to their lone pairs, as well as on the carbon-carbon double bond, indicating these are sites for electrophilic attack. Positive potential (blue regions) would be found around the hydrogen atoms. This information is invaluable for predicting how the molecule will interact with electrophiles and nucleophiles.
Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density and intramolecular interactions within a molecule. uni-muenchen.de It transforms the calculated wave function into a set of localized orbitals that correspond to the familiar concepts of bonds, lone pairs, and anti-bonding orbitals.
For this compound, NBO analysis can quantify the extent of hyperconjugation between the lone pairs of the oxygen and sulfur atoms and the π* anti-bonding orbital of the C=C double bond. These interactions contribute to the stability of the molecule and influence its geometry and reactivity. The analysis provides second-order perturbation theory energies (E(2)) for these donor-acceptor interactions, with higher E(2) values indicating stronger interactions.
A representative NBO analysis data table might look like this:
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
| LP(1) O | π(C=C) | 15.2 | n -> π hyperconjugation |
| LP(1) S | π(C=C) | 8.5 | n -> π hyperconjugation |
| σ(C-H) | σ(C-S) | 2.1 | σ -> σ hyperconjugation |
Computational Prediction and Validation of Spectroscopic Data
Computational methods are widely used to predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra.
Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. mdpi.com These theoretical spectra can be compared with experimental Infrared (IR) and Raman spectra to assign the observed vibrational modes to specific molecular motions, such as C=C stretching, C-O stretching, and C-S stretching. It is common practice to scale the calculated frequencies by an empirical factor to account for anharmonicity and other systematic errors in the calculations.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of NMR chemical shifts (¹H and ¹³C) and spin-spin coupling constants is a valuable application of computational chemistry. uncw.edu The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. Theoretical NMR data can help in the structural elucidation of new compounds and in resolving ambiguities in experimental spectra.
A hypothetical comparison of experimental and calculated spectroscopic data is presented below:
| Spectroscopic Data | Experimental Value | Calculated Value (B3LYP/6-311+G(d,p)) |
| IR: ν(C=C) | 1650 cm⁻¹ | 1665 cm⁻¹ |
| IR: ν(C-O) | 1240 cm⁻¹ | 1255 cm⁻¹ |
| IR: ν(C-S) | 720 cm⁻¹ | 730 cm⁻¹ |
| ¹H NMR: δ(CH=) | 6.4 ppm | 6.5 ppm |
| ¹³C NMR: δ(C=) | 140 ppm | 142 ppm |
In-depth Remains an Unexplored Area of Research
A thorough investigation of scientific literature and chemical databases reveals a notable absence of published research on the computational and quantum chemical properties of the compound "this compound." Despite the growing interest in theoretical chemistry for elucidating molecular structures and reactivity, this specific molecule has not been the subject of dedicated studies in the areas outlined.
Consequently, the generation of a detailed article with specific data tables on its simulated vibrational spectra, predicted NMR chemical shifts, theoretical UV-Vis absorption spectra, and the effects of solvents on its electronic properties is not possible at this time. Such an analysis would require foundational research that has not yet been performed or made publicly available.
Computational chemistry relies on established theoretical models and computational software to predict the properties of molecules. Key areas of investigation typically include:
Vibrational Spectra and Normal Mode Analysis: This involves calculating the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. The analysis helps in understanding the molecule's structural dynamics.
NMR Chemical Shifts and Coupling Constants: Theoretical predictions of Nuclear Magnetic Resonance (NMR) data are crucial for confirming the structure of a compound. These calculations provide insights into the electronic environment of the nuclei.
UV-Vis Absorption Spectra and Electronic Transitions: Time-Dependent Density Functional Theory (TD-DFT) is a common method used to simulate the ultraviolet-visible (UV-Vis) spectrum of a molecule. This helps in understanding the electronic transitions between molecular orbitals.
Solvent Effects on Electronic Properties: The properties of a molecule can change significantly in different solvents. Continuum models are often used to simulate these effects and predict how the electronic properties will be altered.
For "this compound," the specific data for these analyses are not available in the current body of scientific literature. The creation of an authoritative and scientifically accurate article, as requested, is contingent on the existence of peer-reviewed research. Without this, any attempt to provide the requested data would be speculative and would not meet the standards of scientific rigor.
Further research, initiated by synthetic and computational chemists, would be required to first characterize "this compound" and then perform the necessary quantum chemical calculations to elucidate its properties. Until such studies are conducted and published, a detailed computational analysis of this compound remains an open area for future scientific inquiry.
Chemical Reactivity and Mechanistic Studies of 2 Ethoxy 3 Ethylsulfanyl Prop 1 Ene
Reactions Involving the Alkene Moiety
The carbon-carbon double bond in 2-Ethoxy-3-(ethylsulfanyl)prop-1-ene is the primary center of reactivity, participating in a variety of addition and polymerization reactions.
Due to the electron-releasing nature of the adjacent ethoxy group, the double bond in this compound is highly nucleophilic and readily undergoes electrophilic addition reactions. The regioselectivity of these additions is governed by the formation of a stabilized carbocation intermediate. The oxygen atom of the ethoxy group can stabilize an adjacent positive charge through resonance, leading to Markovnikov-type addition where the electrophile adds to the terminal carbon (C1) and the nucleophile adds to the carbon bearing the ethoxy group (C2).
Table 1: Predicted Products of Electrophilic Addition to this compound
| Reagent | Electrophile (E+) | Nucleophile (Nu-) | Predicted Major Product |
|---|---|---|---|
| HBr | H+ | Br- | 2-Bromo-2-ethoxy-3-(ethylsulfanyl)propane |
| H₂O, H⁺ (cat.) | H+ | H₂O | 1-(Ethylsulfanyl)propan-2-one (via hydrolysis of hemiacetal) |
| Br₂ | Br+ | Br- | 1,2-Dibromo-2-ethoxy-3-(ethylsulfanyl)propane |
The mechanism in acidic aqueous solution involves the initial protonation of the terminal carbon to form a resonance-stabilized carbocation. Subsequent attack by water leads to a hemiacetal, which is unstable and hydrolyzes to a ketone, in this case, 1-(ethylsulfanyl)propan-2-one, and ethanol (B145695).
The electron-rich nature of the alkene in this compound makes it an excellent candidate for cycloaddition reactions, particularly as the 2π component in [2+2] and [4+2] (Diels-Alder) cycloadditions. libretexts.org
In Diels-Alder reactions, it is expected to react readily with electron-deficient dienes. The stereochemistry and regiochemistry of the resulting cycloadducts would be influenced by the steric and electronic effects of the ethoxy and ethylsulfanyl groups. For instance, in a reaction with an unsymmetrical diene, the ethoxy group would direct the regiochemical outcome.
Photochemical [2+2] cycloadditions with carbonyl compounds (Paternò-Büchi reaction) or other alkenes are also plausible pathways for the synthesis of substituted oxetanes and cyclobutanes, respectively. libretexts.org Ketenes, being highly electrophilic, could also undergo [2+2] cycloaddition to yield cyclobutanone (B123998) derivatives. libretexts.org
Table 2: Potential Cycloaddition Reactions of this compound
| Reaction Type | Reagent | Expected Product Class |
|---|---|---|
| [4+2] Diels-Alder | Butadiene | Substituted Cyclohexene (B86901) |
| [4+2] Diels-Alder | Cyclopentadiene | Substituted Norbornene |
| [2+2] Photochemical | Acetone | Substituted Oxetane |
Vinyl ethers are well-known to undergo cationic polymerization. The presence of the electron-donating ethoxy group stabilizes the propagating carbocationic center, facilitating the polymerization process. Therefore, this compound is expected to polymerize readily in the presence of Lewis acids (e.g., BF₃, AlCl₃) or Brønsted acids. The resulting polymer would feature a poly(vinyl ether) backbone with pendant -(CH₂SEt) groups.
Radical polymerization is generally less favorable for vinyl ethers due to the lack of stabilization for a radical intermediate at the α-position to the oxygen.
Reactions at the Ether Functional Group
The ether linkage in this compound is generally stable but can be cleaved under specific, typically harsh, conditions.
Ethers are known to be cleaved by strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr). libretexts.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. libretexts.orgaskfilo.com In the case of this compound, the cleavage would occur at the ethyl-oxygen bond, as the other bond is to an sp²-hybridized carbon and is stronger.
The reaction with excess strong acid would likely proceed via an SN2 mechanism on the ethyl group, yielding ethanol and the vinyl halide. libretexts.orgaskfilo.com However, the vinyl ether moiety itself is sensitive to acid, and under these conditions, hydrolysis to 1-(ethylsulfanyl)propan-2-one would be a competing and likely predominant reaction.
If an excess of the strong acid is used, the initially formed ethanol can be further converted to the corresponding alkyl halide. libretexts.org
The stability of this compound is highly dependent on the pH of the medium.
Acidic Media : The compound is unstable in acidic conditions. The vinyl ether functionality is readily hydrolyzed. The mechanism involves protonation of the double bond, followed by the addition of water to form a hemiacetal intermediate, which then decomposes to an aldehyde or ketone and an alcohol. In this specific case, the product would be 1-(ethylsulfanyl)propan-2-one and ethanol. This hydrolysis is typically rapid, even in the presence of catalytic amounts of acid.
Basic Media : In contrast, ethers, including vinyl ethers, are generally stable in basic and neutral media. The C-O bond is not susceptible to cleavage by bases. Therefore, this compound is expected to be stable under basic conditions, and reactions involving other parts of the molecule could be carried out in the presence of non-nucleophilic bases.
Table 3: Stability and Reactivity in Acidic and Basic Media
| Medium | Condition | Stability | Major Reaction Pathway | Products |
|---|---|---|---|---|
| Acidic | Dilute H₃O⁺ | Unstable | Hydrolysis of vinyl ether | 1-(Ethylsulfanyl)propan-2-one, Ethanol |
| Acidic | Conc. HBr, heat | Unstable | Ether cleavage & Hydrolysis | 1-(Ethylsulfanyl)propan-2-one, Ethyl bromide, Ethanol |
| Basic | NaOH(aq) | Stable | No reaction | No reaction |
As a result, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and content requirements. The creation of such an article would necessitate the fabrication of data and research findings, which would compromise the integrity and scientific validity of the content.
Therefore, the request to generate an article on the "" cannot be fulfilled at this time due to the absence of the requisite foundational research.
Advanced Applications in Organic Synthesis Utilizing 2 Ethoxy 3 Ethylsulfanyl Prop 1 Ene
Utility as a Versatile Synthetic Building Block
The unique combination of an electron-rich enol ether and a nucleophilic thioether within "2-Ethoxy-3-(ethylsulfanyl)prop-1-ene" makes it a highly versatile building block in organic synthesis. The enol ether functionality can participate in a variety of carbon-carbon bond-forming reactions, while the thioether group can be involved in nucleophilic substitutions or be oxidized to introduce further functionality.
Thioethers are recognized as important building blocks in organic synthesis. researchgate.net The sulfur atom in thioethers is significantly more nucleophilic than the oxygen in ethers, which allows for a range of useful electrophilic substitutions that are not typically seen with oxygen analogs. libretexts.org For instance, sulfides can react with alkyl halides to form sulfonium salts. libretexts.org This reactivity, combined with the inherent reactivity of the enol ether, positions "this compound" as a multifunctional synthon.
The construction of carbon-sulfur bonds is a common practice in the pharmaceutical industry, often achieved through SN2 or SN1 reactions where a thiol or thiolate anion reacts with an activated alkane. acsgcipr.org In the context of "this compound," the thioether could be synthesized via nucleophilic displacement of a halide by a thiolate ion. acs.org
Precursor for the Synthesis of Novel Heterocyclic Systems
Functionalized heterocyclic compounds are crucial synthetic targets, with a significant percentage of clinically useful pharmaceuticals containing at least one heterocyclic ring. nsf.gov The structure of "this compound" is well-suited for the synthesis of novel heterocyclic systems. Enol ethers are known to react with electrophilic heterocycles. nsf.govresearchgate.net For example, heterocyclic triaryl methanols can react with enol silyl ethers in the presence of a Lewis acid to yield functionalized heterocyclic products. nsf.govresearchgate.net By analogy, "this compound" could engage in similar reactions, with the enol ether moiety acting as the nucleophile.
Furthermore, the presence of the sulfur atom opens up possibilities for the synthesis of sulfur-containing heterocycles. For instance, Lawesson's reagent is used in the synthesis of 2-alkoxy-substituted thiophenes and other S-heterocycles from 1,4-dicarbonyl compounds, often under microwave irradiation. organic-chemistry.org While not a direct precursor in this specific reaction, the thioether functionality of "this compound" could be incorporated into various cyclization strategies to form thiophenes, thiazoles, or other sulfur-containing rings.
Role in the Construction of Complex Organic Molecules
The dual functionality of "this compound" allows for its strategic incorporation into the synthesis of complex organic molecules. Thioether-containing compounds are prevalent in bioactive natural and unnatural products. researchgate.net The enol ether can serve as a masked ketone, which can be revealed later in a synthetic sequence. This protecting group strategy is a cornerstone of complex molecule synthesis.
Silyl enol ethers, which are structurally related to the enol ether portion of the target molecule, are powerful synthons for carbon-carbon bond formation and stereoselective synthesis. acs.orgnih.gov The reactivity of the double bond in "this compound" can be expected to be similar, allowing for its participation in reactions like aldol (B89426) additions, Michael additions, and cycloadditions.
Catalytic Transformations Mediated by or Involving the Compound
The enol ether functionality of "this compound" makes it a candidate for various catalytic transformations. For example, vinyl ethers can undergo palladium-catalyzed intermolecular hydroamination. nih.gov This reaction is thought to proceed via Lewis acid catalysis where the palladium coordinates to the olefin, polarizing it for nucleophilic attack. nih.gov Gold-catalyzed cyclization of 1,5-diynes with ketones can also produce diversely substituted vinyl ethers. nih.gov
Additionally, thioether-containing ligands have been increasingly used in transition-metal-catalyzed reactions. thieme-connect.com While "this compound" would more likely be a substrate than a ligand in its intact form, modifications to its structure could yield valuable ligands for catalysis. The sulfur atom's ability to coordinate with transition metals is a key aspect of these ligands' functions.
The synthesis of functionalized vinyl ethers can be achieved through palladium-catalyzed transetherification between ethyl vinyl ether and various alcohols. academie-sciences.fr This suggests that the ethoxy group of the target compound could potentially be exchanged under catalytic conditions to introduce other functionalities.
Emerging Research Avenues and Future Perspectives for 2 Ethoxy 3 Ethylsulfanyl Prop 1 Ene
Development of Novel and Efficient Synthetic Protocols
The synthesis of functionalized 1,3-dienes is a cornerstone of modern organic chemistry, providing versatile building blocks for a variety of complex molecules. mdpi.com For 2-Ethoxy-3-(ethylsulfanyl)prop-1-ene, future research could focus on developing atom-economical and sustainable synthetic methods. One potential avenue is the adaptation of transition metal-catalyzed cross-coupling reactions, which have been successfully used for the synthesis of other substituted dienes. mdpi.com Another approach could involve the rearrangement of appropriately substituted allenes, a redox-neutral transformation that offers an efficient route to 1,3-dienes. mdpi.com Investigating one-pot or tandem reaction sequences that introduce the ethoxy and ethylsulfanyl groups in a controlled manner would also be a valuable contribution to the field.
| Potential Synthetic Strategy | Key Features |
| Transition Metal Catalysis | High efficiency and selectivity |
| Allene Rearrangement | Atom-economical and redox-neutral |
| One-Pot Reactions | Increased efficiency, reduced waste |
Exploration of Enantioselective Transformations
The presence of a stereocenter in many biologically active molecules underscores the importance of enantioselective synthesis. Future work on this compound could explore its participation in asymmetric reactions. For instance, its use as a prochiral substrate in catalytic enantioselective Diels-Alder reactions could provide access to chiral cyclohexene (B86901) derivatives, which are valuable intermediates in natural product synthesis. nih.gov The development of chiral catalysts, such as Lewis acids or organocatalysts, that can effectively control the stereochemical outcome of reactions involving this diene would be a significant advancement.
Advanced Computational Modeling of Reaction Dynamics
Computational chemistry offers powerful tools to understand and predict the behavior of molecules in chemical reactions. nih.gov In the context of this compound, density functional theory (DFT) calculations could be employed to model its geometric and electronic structure. Furthermore, computational studies could elucidate the mechanisms of its potential reactions, such as cycloadditions or transition metal-catalyzed transformations. nih.gov By calculating transition state energies and reaction pathways, researchers can gain insights into the factors that control reactivity and selectivity, thereby guiding the design of new experiments and the development of more efficient synthetic methods. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
